Cas no 1807181-36-7 (Ethyl 2,3-dichloro-4-nitrobenzoate)

Ethyl 2,3-dichloro-4-nitrobenzoate is a synthetic organic compound primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring both nitro and chloro substituents on the aromatic ring, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for further functionalization. The ethyl ester group improves solubility in organic solvents, facilitating downstream processing. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to introduce dichloro and nitro functionalities into target structures. High purity grades are available to meet stringent industrial and research requirements.
Ethyl 2,3-dichloro-4-nitrobenzoate structure
1807181-36-7 structure
Product name:Ethyl 2,3-dichloro-4-nitrobenzoate
CAS No:1807181-36-7
MF:C9H7Cl2NO4
Molecular Weight:264.062180757523
CID:4708078

Ethyl 2,3-dichloro-4-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,3-dichloro-4-nitrobenzoate
    • インチ: 1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
    • InChIKey: YSLHQAFEPWZHQT-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C(=O)OCC)[N+](=O)[O-])Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • トポロジー分子極性表面積: 72.1

Ethyl 2,3-dichloro-4-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015006409-1g
Ethyl 2,3-dichloro-4-nitrobenzoate
1807181-36-7 97%
1g
1,160.00 USD 2021-06-21

Ethyl 2,3-dichloro-4-nitrobenzoate 関連文献

Ethyl 2,3-dichloro-4-nitrobenzoateに関する追加情報

Ethyl 2,3-Dichloro-4-Nitrobenzoate: A Comprehensive Overview

Ethyl 2,3-dichloro-4-nitrobenzoate (CAS No. 1807181-36-7) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a benzoate ester group attached to a benzene ring that is substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 4. These substituents impart distinct electronic and steric effects, making it a versatile compound for various applications.

The synthesis of Ethyl 2,3-dichloro-4-nitrobenzoate involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the nitro group at position 4 is typically achieved through nitration reactions, while the esterification step involves the reaction of the corresponding acid with ethanol in the presence of an acid catalyst. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield.

One of the most notable applications of Ethyl 2,3-dichloro-4-nitrobenzoate is in the field of materials science. Researchers have explored its use as a precursor for advanced polymers and high-performance materials. For instance, studies have shown that this compound can be polymerized under specific conditions to form materials with exceptional thermal stability and mechanical properties. These materials hold potential for use in aerospace and automotive industries where high-performance polymers are critical.

In addition to its role in polymer synthesis, Ethyl 2,3-dichloro-4-nitrobenzoate has also been investigated for its potential in pharmaceutical applications. The compound's structure suggests it may serve as an intermediate in the synthesis of bioactive molecules. Recent studies have focused on its ability to modulate cellular responses through interactions with specific protein targets. While preliminary results are promising, further research is needed to fully understand its pharmacological profile.

Environmental considerations are another critical area of study for Ethyl 2,3-dichloro-4-nitrobenzoate. Given its chemical structure, there is interest in understanding its environmental fate and toxicity. Recent research has examined its biodegradation pathways under various environmental conditions. Results indicate that while the compound is persistent under certain conditions, it can undergo microbial degradation under specific microbial communities.

The safety profile of Ethyl 2,3-dichloro-4-nitrobenzoate is also a topic of ongoing research. Studies have been conducted to assess its acute and chronic toxicity to various organisms, including aquatic species and mammals. These studies are essential for determining safe handling practices and regulatory guidelines for this compound.

Looking ahead, Ethyl 2,3-dichloro-4-nitrobenzoate presents numerous opportunities for further exploration across multiple disciplines. Its unique chemical properties make it a valuable tool for advancing both fundamental research and applied technologies. As research continues to uncover new applications and insights into this compound's behavior, it is poised to play an increasingly important role in diverse fields ranging from materials science to pharmacology.

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